molecular formula C13H11BrF3NO B1273090 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole CAS No. 257285-02-2

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

Cat. No. B1273090
M. Wt: 334.13 g/mol
InChI Key: WYUNFFFYRXWGIH-UHFFFAOYSA-N
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Description

The compound "1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which is a concise and environmentally friendly approach that yields up to 98% of the desired product . Another method includes the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a precursor for the synthesis of substituted pyrrole-2-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized by X-ray crystallography, as demonstrated in the study of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester. The crystal structure revealed a planar heterocyclic pyrrole ring with a phenyl ring rotated out of the plane, and the presence of N-H...O hydrogen bonds contributing to the supramolecular aggregation .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the study of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed the formation of a dimer through intermolecular heteronuclear hydrogen bonding (NH...O), with a binding energy of 15.54 kcal/mol . Similarly, the formation of dimers and chains of rings through hydrogen bonding was observed in other pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, can be significantly influenced by temperature and solvent. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione was found to increase with temperature and varied across different solvents, with the highest solubility observed in DMF, NMP, and DMSO . Additionally, the conformational analysis of related compounds, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, can provide insights into the potential barriers for internal rotation and the influence of solvent molecules on the structure .

Relevant Case Studies

Pyrrole derivatives have been studied for their affinity to dopamine receptors, as seen in the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues. These compounds showed increased selectivity for dopamine D3 receptors, with potential applications in studying the functional role of these receptors in vivo . Additionally, the biological activities of pyrrole derivatives, such as anticancer, antidiabetic, and anti-inflammatory properties, have been a subject of interest in various research studies .

Scientific Research Applications

Solubility and Solvent Effects

1-(2-bromo-phenyl)-pyrrole-2,5-dione's solubility in various solvents was studied. This research is crucial for understanding the solubility characteristics of similar compounds, including 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, in different solvents, which is essential for their application in scientific research (Li, Li, Gao, & Lv, 2019).

Electronic and Structural Properties

A study on electronically intercommunicating iron centers in pyrroles, similar to the compound , revealed insights into their electronic and structural properties. Such research is pertinent for applications where electronic properties of pyrroles are significant (Hildebrandt, Schaarschmidt, & Lang, 2011).

Luminescent Properties

Research on highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophore, closely related to the compound of interest, highlights its potential in developing materials with unique optical properties (Zhang & Tieke, 2008).

Catalytic Applications

Studies on the use of pyrrole derivatives as supporting ligands in catalysis indicate potential applications in chemical synthesis, showcasing the versatility of pyrrole compounds in catalytic processes (Mazet & Gade, 2001).

Synthesis of Analogues

The synthesis of pyrrole analogues and their binding affinities for dopamine receptors, although not directly related to 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole, demonstrates the broader scope of research in synthesizing and studying pyrrole derivatives (Mach et al., 2003).

Synthesis and Reactivity

Research on the synthesis and reactivity of various pyrrole derivatives, including the study of their crystal structures, provides valuable insights into the chemical behavior of similar compounds (Silva et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 2-Bromo-4’-(trifluoromethoxy)acetophenone, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNFFFYRXWGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381816
Record name 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

CAS RN

257285-02-2
Record name 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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